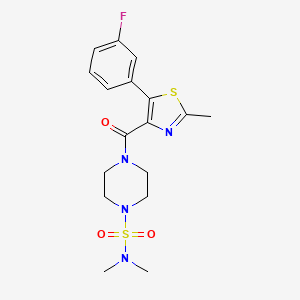
C17H21FN4O3S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C17H21FN4O3S2 is a chemical compound with the following structural formula:
SMILES: CC(C)NC(=O)Nc2nc1CCN(Cc1s2)S(=O)(=O)Cc3cccc(F)c3
It has a molecular weight of approximately 412.5 g/mol. The compound belongs to the class of thiazolo[5,4-c]pyridines and contains a fluorophenyl group, a sulfone moiety, and a urea functional group .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of C17H21FN4O3S2. One common approach involves the condensation of appropriate starting materials under specific reaction conditions. detailed synthetic procedures are proprietary and may vary depending on the manufacturer or research group.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized protocols. Manufacturers may employ batch or continuous processes, ensuring high yield and purity.
Chemical Reactions Analysis
Reactivity: C17H21FN4O3S2 can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic ring can be replaced.
Other Transformations: Depending on the reaction conditions, additional transformations may occur.
Oxidation: Common oxidants include peroxides, chromates, or metal-based reagents.
Reduction: Reducing agents like hydrides (e.g., LiAlH4) are used.
Substitution: Halogenating agents (e.g., bromine, chlorine) can introduce substituents.
Other Reactions: Acidic or basic conditions may be employed.
Major Products: The major products formed during these reactions depend on the specific reaction type and conditions. Detailed studies are necessary to identify intermediates and final products.
Scientific Research Applications
C17H21FN4O3S2 finds applications in various scientific fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block in organic synthesis.
Biology: Investigations into its biological effects and potential targets are ongoing.
Industry: The compound’s unique properties may have industrial applications.
Mechanism of Action
The precise mechanism by which C17H21FN4O3S2 exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While C17H21FN4O3S2 is unique due to its specific structure, similar compounds in the thiazolo[5,4-c]pyridine family include :
- Compound A
- Compound B
- Compound C
Properties
Molecular Formula |
C17H21FN4O3S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C17H21FN4O3S2/c1-12-19-15(16(26-12)13-5-4-6-14(18)11-13)17(23)21-7-9-22(10-8-21)27(24,25)20(2)3/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
ICMPSIQRWDWVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















